Margatoxin

Overview

Description

Margatoxin (MgTX) is a peptide that selectively inhibits Kv1.3 voltage-dependent potassium channels . It is found in the venom of Centruroides margaritatus, also known as the Central American Bark Scorpion . Margatoxin was first discovered in 1993 .

Synthesis Analysis

Margatoxin is a peptide originally purified from the venom of the scorpion Centruroides margaritatus . Because only low amounts of natural toxins can be isolated from scorpion venoms, a chemical synthesis approach has been utilized to produce sufficient protein for research . Margatoxin can be chemically synthesized using the solid phase synthesis technique .

Molecular Structure Analysis

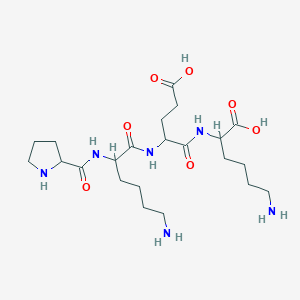

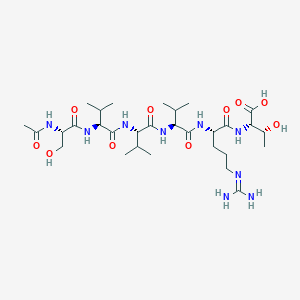

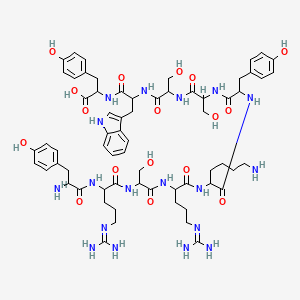

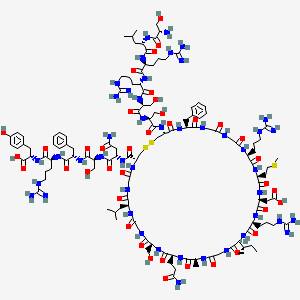

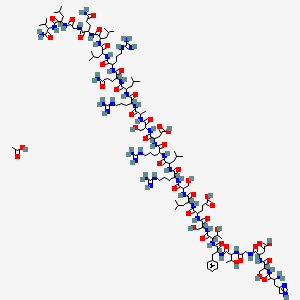

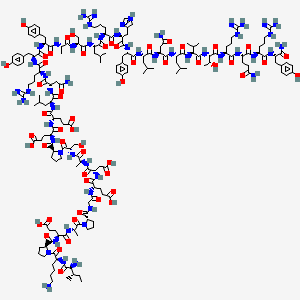

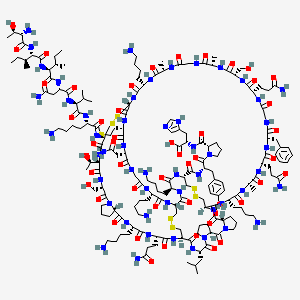

Margatoxin is a peptide of 39 amino acids with a molecular weight of 4185 Dalton . The primary amino acid sequence of margatoxin is as follows: Thr-Ile-Ile-Asn-Val-Lys-Cys-Thr-Ser-Pro-Lys-Gln-Cys-Leu-Pro-Pro-Cys-Lys-Ala-Gln-Phe-Gly-Gln-Ser-Ala-Gly-Ala-Lys-Cys-Met-Asn-Gly-Lys-Cys-Lys-Cys-Tyr-Pro-His . There are disulfide bridges between Cys7-Cys29, Cys13-Cys34 and Cys17-Cys36 .

Chemical Reactions Analysis

Margatoxin is a high-affinity blocker of voltage-gated potassium (Kv) channels . It inhibits Kv1.1–Kv1.3 ion channels in picomolar concentrations . This toxin is widely used to study physiological function of Kv ion channels in various cell types, including immune cells .

Physical And Chemical Properties Analysis

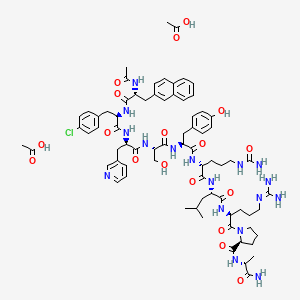

The molecular formula of Margatoxin is C178H286N52O50S7 . It has a molecular weight of 4179 g/mol .

Scientific Research Applications

Immunology: Modulation of Immune Cell Function

Margatoxin has been identified as a high-affinity blocker of Kv1.1–Kv1.3 ion channels, which play a crucial role in the physiological function of various cell types, including immune cells . By inhibiting these channels, MgTx can influence the activation and proliferation of lymphocytes. For example, it has been used to study the impact on early activation markers like IL2R and CD40L in CD4+ T EM lymphocytes, whose activation is Kv1.3 dependent .

Neurology: Potential Treatment for Neurological Disorders

The Kv1.3 channel is implicated in several neurological diseases due to its role in neuroinflammation. Margatoxin’s ability to block this channel makes it a potential pharmacological target for treating conditions such as Alzheimer’s disease, Parkinson’s disease, ischemic stroke, and traumatic brain injury . Researchers have developed GFP–Margatoxin, a fluorescent ligand, to probe the affinity of Kv1.3 channel blockers, which could aid in the screening and pre-selection of drug candidates for these disorders .

Biotechnology: Optimization of Protein Expression Systems

The production of Margatoxin has been optimized using the Pichia pastoris expression system. This method has proven to be cost-effective and efficient for producing high yields of correctly refolded recombinant peptides, such as Margatoxin . This advancement not only facilitates the study of Kv channels but also improves the availability of MgTx for various research applications.

Molecular Biology: Structural Analysis of Ion Channels

The binding kinetics of Margatoxin to Kv channels can be analyzed to understand the structural aspects of these ion channels. Studies involving tagged and untagged versions of recombinant Margatoxin have revealed differences in their association and dissociation rates, offering clues about the interaction dynamics between the toxin and the channel .

Mechanism of Action

Target of Action

Margatoxin (MgTX) is a peptide that selectively inhibits Kv1.3 voltage-dependent potassium channels . These channels are expressed in T and B lymphocytes , playing a key role in neurotransmitter release .

Mode of Action

Margatoxin blocks potassium channels Kv1.1, Kv1.2, and Kv1.3 . It interacts with these channels specifically with high chemical affinity . The Kv1.2 channel regulates neurotransmitter release associated with heart rate, insulin secretion, neuronal excitability, epithelial electrolyte transport, smooth muscle contraction, and immunological response .

Biochemical Pathways

The primary biochemical pathway affected by Margatoxin is the potassium ion channel pathway . By blocking the Kv1.1, Kv1.2, and Kv1.3 channels, Margatoxin influences the regulation of neurotransmitter release, affecting various physiological processes such as heart rate, insulin secretion, neuronal excitability, epithelial electrolyte transport, smooth muscle contraction, and immunological response .

Pharmacokinetics

Information on the pharmacokinetics of Margatoxin is limited. It is known that margatoxin can be chemically synthesized using the solid phase synthesis technique .

Result of Action

Margatoxin irreversibly inhibits the proliferation of human T-cells at a concentration of 20 μM . At lower concentrations, this inhibition is reversible . It significantly reduces outward currents of Kv1.3 channels and depolarizes the resting membrane potential .

Action Environment

The action of Margatoxin is influenced by the environment in which it is produced and used. For instance, the Pichia pastoris expression system has been developed for the production of Kv1.3 blockers like Margatoxin . This system enables these toxins to be obtained in high yield, making it more cost-effective .

Safety and Hazards

Future Directions

Margatoxin is widely used to study physiological function of Kv ion channels in various cell types, including immune cells . It leads to the depolarization of human and pig cells in vitro . By blocking 99% of the KV1.3-channels, margatoxin inhibits the proliferation response of T-cells in mini-swine . Furthermore, it suppresses a B-cell response to allogenic immunization and inhibits the delayed-type hypersensitivity reaction to tuberculin .

properties

IUPAC Name |

(2S)-2-[[(2S)-1-[(2S)-2-[[(aS,1R,3aS,4S,10S,16S,19R,22S,25S,28S,34S,37S,40R,45R,48S,51S,57S,60S,63S,69S,72S,75S,78S,85R,88S,91R,94S)-40-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S,3S)-2-[[(2S,3S)-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]-3-methylpentanoyl]amino]-3-methylpentanoyl]amino]-4-oxobutanoyl]amino]-3-methylbutanoyl]amino]hexanoyl]amino]-25,48,78,88,94-pentakis(4-aminobutyl)-a-(2-amino-2-oxoethyl)-22,63,72-tris(3-amino-3-oxopropyl)-69-benzyl-37-[(1R)-1-hydroxyethyl]-34,60-bis(hydroxymethyl)-51,57,75-trimethyl-16-(2-methylpropyl)-3a-(2-methylsulfanylethyl)-2a,3,5a,9,15,18,21,24,27,33,36,39,47,50,53,56,59,62,65,68,71,74,77,80,87,90,93,96,99-nonacosaoxo-7a,8a,42,43,82,83-hexathia-1a,2,4a,8,14,17,20,23,26,32,35,38,46,49,52,55,58,61,64,67,70,73,76,79,86,89,92,95,98-nonacosazahexacyclo[43.35.25.419,91.04,8.010,14.028,32]nonahectane-85-carbonyl]amino]-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-(1H-imidazol-5-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C178H286N52O50S7/c1-15-91(7)140(225-172(273)141(92(8)16-2)224-169(270)138(190)96(12)233)171(272)211-114(75-134(189)240)158(259)223-139(90(5)6)170(271)208-107(43-25-31-64-184)153(254)221-125-87-287-283-83-121-161(262)206-111(58-69-281-14)157(258)210-113(74-133(188)239)147(248)194-78-136(242)199-102(38-20-26-59-179)149(250)217-120-82-282-284-84-122(220-156(257)110(54-57-132(187)238)205-150(251)106(42-24-30-63-183)207-166(267)126-44-33-66-228(126)176(277)119(81-232)216-173(274)142(97(13)234)226-165(125)266)163(264)212-115(70-89(3)4)174(275)230-68-35-47-129(230)177(278)229-67-34-46-128(229)168(269)222-124(86-286-285-85-123(219-152(253)105(204-160(120)261)41-23-29-62-182)164(265)213-116(72-99-48-50-101(235)51-49-99)175(276)227-65-32-45-127(227)167(268)214-117(178(279)280)73-100-76-191-88-195-100)162(263)203-103(39-21-27-60-180)148(249)198-95(11)145(246)202-109(53-56-131(186)237)155(256)209-112(71-98-36-18-17-19-37-98)146(247)193-79-137(243)200-108(52-55-130(185)236)154(255)215-118(80-231)159(260)197-93(9)143(244)192-77-135(241)196-94(10)144(245)201-104(151(252)218-121)40-22-28-61-181/h17-19,36-37,48-51,76,88-97,102-129,138-142,231-235H,15-16,20-35,38-47,52-75,77-87,179-184,190H2,1-14H3,(H2,185,236)(H2,186,237)(H2,187,238)(H2,188,239)(H2,189,240)(H,191,195)(H,192,244)(H,193,247)(H,194,248)(H,196,241)(H,197,260)(H,198,249)(H,199,242)(H,200,243)(H,201,245)(H,202,246)(H,203,263)(H,204,261)(H,205,251)(H,206,262)(H,207,267)(H,208,271)(H,209,256)(H,210,258)(H,211,272)(H,212,264)(H,213,265)(H,214,268)(H,215,255)(H,216,274)(H,217,250)(H,218,252)(H,219,253)(H,220,257)(H,221,254)(H,222,269)(H,223,259)(H,224,270)(H,225,273)(H,226,266)(H,279,280)/t91-,92-,93-,94-,95-,96+,97+,102-,103-,104-,105-,106-,107-,108-,109-,110-,111-,112-,113-,114-,115-,116-,117-,118-,119-,120-,121-,122-,123-,124-,125-,126-,127-,128-,129-,138-,139-,140-,141-,142-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVJBOPBBHWOWJI-FYNXUGHNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(C(C)CC)C(=O)NC(CC(=O)N)C(=O)NC(C(C)C)C(=O)NC(CCCCN)C(=O)NC1CSSCC2C(=O)NC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)NC3CSSCC(C(=O)NC(C(=O)N4CCCC4C(=O)N5CCCC5C(=O)NC(CSSCC(NC(=O)C(NC3=O)CCCCN)C(=O)NC(CC6=CC=C(C=C6)O)C(=O)N7CCCC7C(=O)NC(CC8=CN=CN8)C(=O)O)C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)N2)CCCCN)C)C)CO)CCC(=O)N)CC9=CC=CC=C9)CCC(=O)N)C)CCCCN)CC(C)C)NC(=O)C(NC(=O)C(NC(=O)C2CCCN2C(=O)C(NC(=O)C(NC1=O)C(C)O)CO)CCCCN)CCC(=O)N)CCCCN)CC(=O)N)CCSC)NC(=O)C(C(C)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCCCN)C(=O)N[C@H]1CSSC[C@H]2C(=O)N[C@H](C(=O)N[C@H](C(=O)NCC(=O)N[C@H](C(=O)N[C@H]3CSSC[C@@H](C(=O)N[C@H](C(=O)N4CCC[C@H]4C(=O)N5CCC[C@H]5C(=O)N[C@@H](CSSC[C@H](NC(=O)[C@@H](NC3=O)CCCCN)C(=O)N[C@@H](CC6=CC=C(C=C6)O)C(=O)N7CCC[C@H]7C(=O)N[C@@H](CC8=CN=CN8)C(=O)O)C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)NCC(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)NCC(=O)N[C@H](C(=O)N[C@H](C(=O)N2)CCCCN)C)C)CO)CCC(=O)N)CC9=CC=CC=C9)CCC(=O)N)C)CCCCN)CC(C)C)NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H]2CCCN2C(=O)[C@@H](NC(=O)[C@@H](NC1=O)[C@@H](C)O)CO)CCCCN)CCC(=O)N)CCCCN)CC(=O)N)CCSC)NC(=O)[C@H]([C@@H](C)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C178H286N52O50S7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

4179 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

145808-47-5 | |

| Record name | Margatoxin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0145808475 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 145808-47-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q & A

Q1: What is the primary target of margatoxin?

A1: Margatoxin is a potent and selective inhibitor of the voltage-gated potassium channel Kv1.3 [, , ]. This channel plays a crucial role in regulating the membrane potential and calcium signaling of various cell types, particularly immune cells like T lymphocytes [, ].

Q2: How does margatoxin interact with Kv1.3?

A2: Margatoxin binds with high affinity to the extracellular pore region of the Kv1.3 channel [, , ]. This binding physically obstructs the channel pore, preventing the flow of potassium ions across the cell membrane [, ].

Q3: What are the downstream consequences of Kv1.3 inhibition by margatoxin?

A3: Blocking Kv1.3 with margatoxin leads to membrane depolarization [], a decrease in the driving force for calcium influx, and ultimately, the suppression of calcium-dependent cellular processes []. This is particularly relevant for T lymphocytes, where margatoxin inhibits activation, proliferation, and cytokine production [, , , ].

Q4: How does margatoxin's selectivity for Kv1.3 compare to other scorpion toxins?

A5: Unlike some scorpion toxins that broadly target multiple Kv channels, margatoxin exhibits remarkable selectivity for Kv1.3 [, , ]. This makes it a valuable tool for studying Kv1.3-specific functions in various cell types and disease models.

Q5: What is the molecular formula and weight of margatoxin?

A6: Margatoxin is a peptide with the molecular formula C179H274N54O48S6 and a molecular weight of 4002.7 g/mol [, ].

Q6: What is the structure of margatoxin?

A7: Margatoxin consists of 39 amino acids arranged in a compact structure stabilized by three disulfide bridges [, ]. It contains a helix from residues 11 to 20, a loop at residues 21–24, and a two-strand antiparallel sheet from residues 25 to 38 [].

Q7: How has the three-dimensional structure of margatoxin been determined?

A8: The three-dimensional structure of margatoxin has been solved using nuclear magnetic resonance (NMR) spectroscopy []. This technique provides detailed information about the spatial arrangement of atoms within the peptide, essential for understanding its interaction with Kv1.3.

Q8: How do modifications to the margatoxin structure affect its activity?

A9: The C-terminal residues of margatoxin are crucial for its high-affinity binding to Kv1.3 []. Studies on margatoxin analogs have shown that even minor alterations in this region can significantly impact its potency and selectivity [].

Q9: Can you give an example of a margatoxin analog with altered pharmacological properties?

A10: ShK-Dap(22), a synthetic analog of the related scorpion toxin ShK with a modification at position Lys(22), shows weaker affinity for both Kv1.1 and Kv1.3 compared to native ShK []. While it displays some selectivity for Kv1.3 over Kv1.1, its overall potency is significantly reduced, highlighting the importance of specific residues for channel interaction [].

Q10: What is the significance of understanding the structure-activity relationship of margatoxin?

A11: A deep understanding of the structure-activity relationship is critical for designing novel Kv1.3 inhibitors with improved potency, selectivity, and pharmacological properties for therapeutic development [, ].

Q11: What methods are used for recombinant production of margatoxin?

A12: While chemical synthesis is possible, recombinant expression systems like Escherichia coli and Pichia pastoris are increasingly utilized for producing margatoxin and its analogs [, ]. These methods offer advantages in terms of yield, cost-effectiveness, and the ability to introduce specific modifications.

Q12: What are the challenges associated with recombinant margatoxin production?

A13: Margatoxin's multiple disulfide bonds necessitate proper oxidative refolding during recombinant production to ensure correct structure and activity []. This process can be inefficient and result in low yields.

Q13: How can the yield of correctly folded recombinant margatoxin be improved?

A14: Optimization strategies for Pichia pastoris expression, such as codon optimization, selection of high-yield clones, and fine-tuning culturing conditions, have successfully increased the yield of correctly folded recombinant margatoxin [].

Q14: What in vitro models are used to study the effects of margatoxin?

A15: Various in vitro models, including cell lines (e.g., HEK293, CHO, Jurkat T cells), primary cells (e.g., lymphocytes, macrophages, endothelial cells), and isolated tissues (e.g., rat aorta, human internal mammary artery), are used to investigate the effects of margatoxin on Kv1.3 function and downstream signaling pathways [, , , , , , , , ].

Q15: What are some of the key findings from in vitro studies using margatoxin?

A15: In vitro studies have demonstrated that margatoxin:

- Inhibits Kv1.3 currents in various cell types, leading to membrane depolarization and inhibition of cell proliferation [, , , , , , , , ].

- Suppresses T-cell activation and proliferation, reducing the production of cytokines like IL-2 [, , ].

- Inhibits VEGF-induced hyperpolarization, proliferation, and nitric oxide production in endothelial cells [].

Q16: Has margatoxin been tested in in vivo models?

A17: Yes, margatoxin has been investigated in animal models of various diseases, including autoimmune diseases, renal fibrosis, and neuropathic pain [, , , ].

Q17: What is the significance of the in vivo studies conducted with margatoxin?

A18: These studies highlight the potential therapeutic benefit of targeting Kv1.3 with margatoxin in conditions where T-cell activation or other Kv1.3-dependent processes are implicated [, , , ].

Q18: What are some of the challenges associated with developing margatoxin as a therapeutic?

A19: Challenges include optimizing its pharmacokinetic properties, ensuring its stability in vivo, and minimizing potential off-target effects [, ]. Further research is crucial to address these challenges and fully realize the therapeutic potential of margatoxin.

Q19: What techniques are commonly used to study margatoxin's interaction with Kv1.3?

A19: Common techniques include:

- Electrophysiology (patch clamp): This gold standard technique measures ion channel activity and directly assesses the inhibitory effect of margatoxin on Kv1.3 currents [, , , , , ].

- Radioligand binding assays: These assays utilize radiolabeled margatoxin ([125I]margatoxin) to determine the affinity and density of margatoxin binding sites in cells or tissues [, , ].

- Fluorescence-based techniques: Fluorescently tagged margatoxin analogs can visualize channel localization and study binding kinetics [].

Q20: What other analytical methods are employed in margatoxin research?

A20: Other methods include:

- Immunohistochemistry: This technique visualizes the expression and localization of Kv1.3 protein in tissues [, , , ].

- Western blotting: This method detects and quantifies Kv1.3 protein levels in cell and tissue samples [, , ].

- Reverse transcription-polymerase chain reaction (RT-PCR): This technique measures mRNA levels of Kv1.3 and other genes of interest [, ].

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.